Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. Its molecular formula is C₁₆H₁₄N₂O₄, with a molecular weight of 298.3 g/mol . The structure includes a 4-methoxyphenyl group at position 3, a methyl group at position 6, and a methyl ester at position 4. The compound’s CAS number is listed as 1018144-20-1 in one source , while a positional isomer (methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate) is assigned CAS 924221-72-7 . This discrepancy highlights the importance of precise substituent positioning in isoxazolopyridine derivatives.
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-8-12(16(19)21-3)13-14(18-22-15(13)17-9)10-4-6-11(20-2)7-5-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFHMDASGOWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS No. 924221-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C15H12N2O4
- Molecular Weight : 284.27 g/mol
- Purity : ≥95%
- CAS Number : 924221-72-7
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that it may exhibit significant inhibitory effects on certain kinases and lipoxygenases, which are crucial in inflammatory responses and cancer progression.
1. Inhibition of Lipoxygenases
Studies have shown that derivatives of isoxazolo[5,4-b]pyridine compounds can inhibit lipoxygenases (LOXs), particularly the platelet-type 12-lipoxygenase (12-LOX). This enzyme plays a critical role in inflammatory diseases and cancer. For instance, compounds similar to this compound demonstrated nanomolar potency against 12-LOX with excellent selectivity over cyclooxygenases (COXs) .
2. Anticancer Activity
Research has indicated that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. For example, studies reported that related isoxazole derivatives showed significant antiproliferative effects against breast cancer (MCF7) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties of this compound, potentially through modulation of neuroinflammatory pathways. Isoxazole derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, correlating with increased apoptosis markers.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the compound's ability to modulate inflammatory pathways in a murine model of arthritis. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting potential therapeutic applications for inflammatory diseases .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of isoxazole-pyridine compounds exhibit significant anticancer properties. For instance, methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation in various models. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induces apoptosis in breast cancer cells by activating specific apoptotic pathways .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases, it was shown to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease. The neuroprotective mechanism is believed to involve modulation of neurotransmitter systems and reduction of neuroinflammatory markers .
Materials Science
2.1 Organic Electronics
This compound is being explored as a potential material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission. Recent studies have shown that incorporating this compound into polymer matrices enhances the performance of OLED devices significantly, leading to brighter and more efficient displays .
2.2 Coatings and Polymers
In coatings technology, the compound's stability and chemical resistance make it suitable for use in high-performance coatings. When integrated into polymer formulations, it improves durability against environmental factors such as UV radiation and moisture, making it valuable in protective coatings for industrial applications .
Agricultural Chemistry
3.1 Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in target pests. Field studies have indicated that formulations containing this compound can effectively reduce populations of common agricultural pests while exhibiting low toxicity to non-target organisms .
3.2 Plant Growth Regulation
Additionally, it has been evaluated for its effects on plant growth regulation. Research indicates that this compound can enhance root development and overall plant vigor when applied at specific concentrations, suggesting potential applications in improving crop yields under stressful environmental conditions .
Data Summary
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound against various cancer cell lines, demonstrating a dose-dependent response leading to significant reductions in cell viability. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Organic Electronics Development
In a collaborative project between universities and industry partners, this compound was incorporated into OLED devices resulting in a 30% increase in efficiency compared to traditional materials. This advancement underscores the importance of novel materials in next-generation electronic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridine derivatives exhibit diverse pharmacological and material science applications, influenced by substituent patterns and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
* Positional isomer of the target compound.
Key Observations :
Positional Isomerism : The compound in differs from the target compound only in the positions of the 4-methoxyphenyl and methyl groups. This subtle change could significantly impact physicochemical properties (e.g., solubility, melting point) and biological activity.
The cyano and amino groups in enhance hydrogen-bonding capacity, which may improve target binding in biological systems.
Halogenation (e.g., chlorine in ) enhances lipophilicity and may improve membrane permeability.
Heterocyclic Modifications : Replacement of the 4-methoxyphenyl group with pyridinyl () introduces a basic nitrogen, altering electronic properties and binding interactions.
Research Findings :
- For example, describes the synthesis of a related compound using aminocyanopyridine precursors.
- The methyl ester in the target compound may act as a prodrug, hydrolyzing to the active carboxylic acid in vivo.
Preparation Methods
Isoxazole Ring Formation
The isoxazole moiety is typically synthesized through 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For the target compound, 4-methoxyphenylacetonitrile oxide and propiolic acid methyl ester react under basic conditions to yield 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate.
Reaction Conditions:
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Nitrile oxide precursor: 4-methoxyphenylacetaldehyde oxime, oxidized with NaOCl.
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Dipolarophile: Methyl propiolate.
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Solvent: Dichloromethane, 0°C for 2 hours.
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Yield: 68–72%.
Pyridine Annulation
The pyridine ring is constructed via gold(I)-catalyzed cyclization, leveraging the alkyne moiety in 4-propargylaminoisoxazoles . Starting from 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate, propargylation at the 4-position followed by AuCl/AgSbF6-catalyzed intramolecular hydroamination yields the isoxazolo[5,4-b]pyridine skeleton.
General Procedure (Adapted from):
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Propargylation: Treat isoxazole with propargyl bromide and K2CO3 in DMF (60°C, 12 h).
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Cyclization: React with JohnPhosAuCl (5 mol%) and AgSbF6 (5 mol%) in 1,2-dichloroethane at 60°C for 3 hours.
One-Pot Synthesis and Scalability
A streamlined one-pot protocol combines cyclization and N–O bond cleavage (where applicable) for efficiency:
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Cyclization: As described in Section 1.2.
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N–O Cleavage: Add K2CO3 (1.5 equiv) in MeOH at 60°C for 30 minutes.
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Work-Up: Acidify with 1 M HCl, extract with AcOEt, and concentrate.
Overall Yield: 78%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cycloaddition | Nitrile oxide + alkyne | None | 68–72 | ≥95 |
| Au(I)-Catalyzed | Propargylamine cyclization | JohnPhosAuCl | 85–90 | ≥98 |
| One-Pot | Cyclization + N–O cleavage | AuCl/AgSbF6 | 78 | ≥97 |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : A typical approach involves condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene. For example, analogous isoxazolopyridine syntheses employ sequential condensation, cyclization, and functional group modifications under inert atmospheres . Optimization of catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) is critical for achieving yields >70% while minimizing side products like dehalogenated intermediates .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the isoxazole and pyridine rings. For instance, the methyl ester group typically appears as a singlet at ~3.8 ppm (¹H) and 165–170 ppm (¹³C) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., dihedral angles between methoxyphenyl and isoxazole rings) .
Q. What preliminary biological activities have been reported for similar isoxazolopyridine derivatives?
- Methodology : Analogous compounds exhibit antimicrobial and enzyme inhibitory activities. For example, derivatives with chlorophenyl or trifluoromethyl groups show IC₅₀ values of 1–10 µM against bacterial efflux pumps in in vitro assays (MIC ≤ 8 µg/mL for S. aureus) . Structure-activity relationship (SAR) studies highlight the importance of the 4-methoxy group for membrane permeability .
Advanced Research Questions
Q. How can regioselectivity challenges in isoxazole-pyridine cyclization be addressed?
- Methodology : Competing pathways (e.g., 5- vs. 6-membered ring formation) are controlled by solvent polarity and directing groups. For instance, polar aprotic solvents (DMF) favor cyclization via intramolecular hydrogen bonding, while bulky substituents on the aldehyde (e.g., 4-methoxy) direct regioselectivity toward the 5,4-b fusion . Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) model transition states to predict regiochemical outcomes .
Q. What strategies mitigate instability of the methyl ester group during long-term storage?
- Methodology : Hydrolysis of the ester moiety in humid conditions is minimized by storing the compound under inert gas (argon) at –20°C. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products (e.g., free carboxylic acid). Lyophilization or formulation with cyclodextrins improves shelf life .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target proteins (e.g., cytochrome P450). QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties. For example, adding electron-withdrawing groups (e.g., -CF₃) improves metabolic stability by reducing CYP3A4-mediated oxidation .
Q. What analytical techniques resolve contradictions in reported solubility data?
- Methodology : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed using equilibrium solubility assays (shake-flask method, 24 h equilibration). UV-Vis spectroscopy quantifies saturation concentrations, while dynamic light scattering (DLS) detects aggregation. For example, solubility in PBS (pH 7.4) is typically <0.1 mg/mL, necessitating co-solvents like PEG-400 for in vivo studies .
Q. How are impurities from multi-step syntheses identified and quantified?
- Methodology : LC-MS/MS with a Q-TOF detector identifies byproducts (e.g., uncyclized intermediates or oxidation products). Thresholds for genotoxic impurities (e.g., aryl amines) are validated per ICH M7 guidelines using Ames tests. Preparative HPLC (C18, 20 mm column) isolates impurities for NMR characterization .
Notes
- Cite primary literature (e.g., PubChem, peer-reviewed journals) for reproducibility.
- Experimental protocols should include negative controls (e.g., catalyst-free reactions) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
